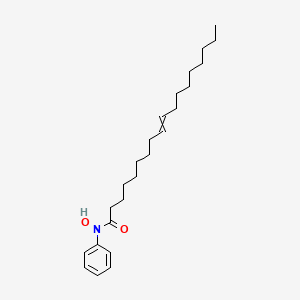
N-hydroxy-N-phenyloctadec-9-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-hydroxy-N-phenyloctadec-9-enamide is a chemical compound with the molecular formula C24H39NO2. It contains a total of 66 atoms, including 39 hydrogen atoms, 24 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound features a hydroxylamine group and a phenyl group attached to an octadec-9-enamide chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-N-phenyloctadec-9-enamide typically involves the reaction of octadec-9-enoic acid with hydroxylamine and aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-N-phenyloctadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-hydroxy-N-phenyloctadec-9-enamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-hydroxy-N-phenyloctadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the phenyl group may engage in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-N-phenylacetamide
- N-hydroxy-N-phenylbenzamide
- N-hydroxy-N-phenylhexadecanamide
Uniqueness
N-hydroxy-N-phenyloctadec-9-enamide is unique due to its long aliphatic chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for membrane interactions. This differentiates it from shorter-chain analogs and may influence its biological activity and applications.
Properties
CAS No. |
79115-42-7 |
|---|---|
Molecular Formula |
C24H39NO2 |
Molecular Weight |
373.6 g/mol |
IUPAC Name |
N-hydroxy-N-phenyloctadec-9-enamide |
InChI |
InChI=1S/C24H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25(27)23-20-17-16-18-21-23/h9-10,16-18,20-21,27H,2-8,11-15,19,22H2,1H3 |
InChI Key |
MCZDYAYIXUZYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















